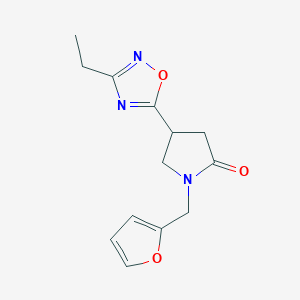

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 3-ethyl-1,2,4-oxadiazole moiety at the 4-position and a furan-2-ylmethyl group at the 1-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities . The ethyl group on the oxadiazole likely enhances lipophilicity, while the furan moiety may contribute to π-π interactions in biological systems. Though direct pharmacological data for this compound is absent in available literature, its structural analogs are explored as intermediates in drug synthesis and bioactive molecules .

Properties

IUPAC Name |

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-2-11-14-13(19-15-11)9-6-12(17)16(7-9)8-10-4-3-5-18-10/h3-5,9H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAHRMWIZYEGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its antibacterial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- CAS Number : 1172270-33-5

Antibacterial Activity

Research indicates that derivatives of pyrrolidine, including compounds similar to this compound, exhibit notable antibacterial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different bacterial strains. For instance, pyrrolidine derivatives have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Mechanism of Action : The activity is believed to be influenced by the presence of electron-donating and electron-withdrawing groups on the pyrrolidine ring, which enhance the compound's interaction with bacterial cell membranes .

Antifungal Activity

The antifungal properties of the compound were also evaluated in various studies.

Observations:

- Compounds structurally related to this compound exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .

- The structure of the oxadiazole moiety appears critical for enhancing antifungal efficacy, suggesting that modifications to this part of the molecule could yield even more potent derivatives .

Anticancer Activity

Emerging research highlights the potential anticancer effects of this compound.

Research Insights:

- In vitro studies have indicated that similar oxadiazole derivatives can suppress keratinocyte hyperproliferation effectively, with IC50 values in the submicromolar range . This suggests that compounds like this compound may have applications in cancer therapy.

- Structure–activity relationship studies indicate that specific substituents on the oxadiazole ring significantly influence anticancer activity, pointing towards a need for further exploration in this area .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Enhance antibacterial activity |

| Electron-withdrawing groups | Improve antifungal and anticancer activities |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations:

Substituent Effects on Bioactivity: The thioxo-oxadiazole derivative (Table 1, Row 2) exhibits enhanced antioxidant activity (1.5× ascorbic acid), likely due to the electron-withdrawing thioxo group stabilizing radical intermediates . In contrast, the target compound’s ethyl group (electron-donating) may reduce such activity, though this remains speculative without direct testing. Aromatic vs.

Core Structure Diversity :

- The pyridine-imidazole analog (Table 1, Row 4) demonstrates how varying the core from pyrrolidin-2-one to a fused aromatic system impacts molecular weight and putative applications (e.g., kinase inhibition vs. antioxidant activity) .

Functional Group Implications :

- The furan-2-ylmethyl group is conserved in the target compound and Row 3 analog, suggesting its role in solubility or receptor interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.